[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol
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Overview
Description
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is a heterocyclic compound that contains a triazole ring, an amino group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of 3-amino-4-bromobenzaldehyde with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and bromophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological targets makes it valuable for investigating biochemical processes.
Medicine
Medicinally, this compound has potential applications as an antimicrobial, antifungal, and anticancer agent. Its triazole ring is a common pharmacophore in many therapeutic agents, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of [3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2: A hybrid compound with a triazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
2751619-93-7 |
---|---|
Molecular Formula |
C9H9BrN4O |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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